(2R)-2-amino-5-azidopentanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-5-azidopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARUCAREKTRCL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis of Peptides and Proteins
The azido group in (2R)-2-amino-5-azidopentanoic acid allows for the incorporation of this amino acid into peptides via standard solid-phase peptide synthesis (SPPS) methods. The presence of the azide functionality enables subsequent click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for site-specific labeling and conjugation.
Table 1: Comparison of Click Chemistry Methods Using Azido Amino Acids
| Method | Advantages | Disadvantages |
|---|---|---|
| CuAAC | High efficiency and selectivity | Requires copper, which can be toxic |
| SPAAC | Copper-free, suitable for biological systems | Slower reaction rates compared to CuAAC |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Biocompatible and fast reaction rates | Limited to specific cyclooctynes |
Drug Development
This compound has been utilized in the development of dual inhibitors targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6). These enzymes are implicated in various cancers and neurodegenerative diseases. The incorporation of azido amino acids into drug candidates allows for enhanced specificity and potency.
Case Study: Dual Sirt2/HDAC6 Inhibitors
Recent studies have shown that dual inhibitors designed with this compound exhibit improved antiproliferative effects in ovarian cancer cells compared to traditional single-target inhibitors. The azido group facilitates the conjugation of additional pharmacophores, enhancing the therapeutic profile of these compounds .
Bioconjugation Techniques
The azido group serves as an ideal handle for bioconjugation strategies, enabling the attachment of various biomolecules such as fluorophores, drugs, or peptides to target proteins or cells. This application is particularly valuable in developing antibody-drug conjugates (ADCs) and targeted therapies.
Table 2: Applications of Bioconjugation Using Azido Amino Acids
| Application | Description | Example |
|---|---|---|
| Antibody-Drug Conjugates | Targeted delivery of cytotoxic drugs | Conjugation of azido amino acids to antibodies for cancer therapy |
| Fluorescent Labeling | Visualization of proteins in live cells | Use of azido amino acids to attach fluorescent probes for imaging |
| Vaccine Development | Enhancing immunogenicity through conjugation | Azido-modified peptides used in vaccine formulations |
Chemical Biology Research
In chemical biology, this compound is employed to study protein interactions and dynamics through bioorthogonal labeling techniques. This allows researchers to visualize and track proteins within complex biological systems without interfering with natural processes.
Case Study: Protein Interaction Studies
Using azido amino acids, researchers have successfully labeled specific proteins within living cells, providing insights into their interactions and functions. This method has proven invaluable for understanding cellular mechanisms in real-time .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between (2R)-2-amino-5-azidopentanoic acid and related compounds:
Preparation Methods
Starting from D-Ornithine
The chiral pool strategy leverages naturally occurring D-ornithine (2,5-diaminopentanoic acid) to preserve the (2R) configuration. The synthesis involves selective protection and azidation of the δ-amine:
-
Dual Protection :
D-Ornithine·HCl is treated with copper acetate to form a stable copper complex, enabling selective Boc protection of the δ-amine. Subsequent Fmoc acylation safeguards the α-amine. -
Diazotransfer Reaction :
\text{Fmoc-Orn(Boc)-OH} \xrightarrow{\text{TFA}} \text{Fmoc-Orn(δ-\text{NH}_2)-OH} \xrightarrow{\text{ISA·HCl}} \text{Fmoc-Orn(δ-\text{N}_3)-OH}
Boc deprotection with trifluoroacetic acid (TFA) liberates the δ-amine, which undergoes diazotransfer using imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in aqueous methanol (pH 4.5). -
Global Deprotection :
Fmoc removal with piperidine yields (2R)-2-amino-5-azidopentanoic acid. This route achieves >95% enantiomeric excess (ee) and a cumulative yield of 48% over four steps.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Copper complexation | Cu(OAc)₂, NaOH, H₂O | 92 | 98% |
| Boc protection | Boc₂O, DIEA, DMF | 85 | 95% |
| Diazotransfer | ISA·HCl, NaHCO₃, MeOH/H₂O | 78 | 97% |
| Fmoc removal | Piperidine/DMF (20% v/v) | 99 | 99% |
Hofmann Rearrangement of Glutamine Derivatives
Conversion of Fmoc-Protected Glutamine
This route exploits the Hofmann rearrangement to generate a primary amine, which is subsequently azidated:
-
Rearrangement :
\text{Fmoc-Gln-OH} \xrightarrow{\text{PIDA, I}_2} \text{Fmoc-4-\text{NH}_2-butanoic acid}
Fmoc-glutamine undergoes Hofmann rearrangement using (diacetoxyiodo)benzene (PIDA) and iodine in aqueous THF, yielding 2-Fmoc-4-aminobutanoic acid. -
Chain Elongation :
A Wittig reaction with ethylidenetriphenylphosphorane extends the carbon chain to pentanoic acid. -
Azidation :
The terminal amine is converted to azide via diazotransfer (ISA·HCl), followed by Fmoc deprotection.
Challenges :
-
Stereochemical Drift : The Wittig step may reduce enantiomeric purity unless chiral auxiliaries are employed.
-
Yield : 34% over five steps, making this route less efficient than others.
Solid-Phase Peptide Synthesis (SPPS) Approaches
On-Resin Azidation
This compound can be incorporated into peptides directly using Fmoc-SPPS:
-
Resin Loading :
Wang resin preloaded with Fmoc-5-hydroxypentanoic acid is mesylated and treated with NaN₃ in DMF. -
Amino Acid Coupling :
Standard SPPS protocols (HOBt/DIC activation) attach subsequent residues. The azido group remains stable under TFA cleavage conditions.
Advantages :
-
Avoids solution-phase purification challenges.
-
Enables direct integration into complex peptides.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic ethyl 2-acetamido-5-azidopentanoate is resolved using immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.
-
Hydrolysis :
The (2R)-enantiomer is selectively hydrolyzed to the free acid (98% ee). -
Recovery :
Unreacted (2S)-ester is separated and racemized for recycling.
Efficiency :
-
Yield : 42% (theoretical maximum 50%).
-
Scale : Suitable for multigram production.
Comparative Analysis of Synthetic Routes
| Method | Steps | Cumulative Yield (%) | Cost (€/g) | Enantiomeric Excess |
|---|---|---|---|---|
| D-Ornithine Derivatization | 4 | 48 | 55 | >95% |
| Mesylation-Azidation | 3 | 67 | 40 | 99% |
| Hofmann Rearrangement | 5 | 34 | 72 | 85% |
| Enzymatic Resolution | 2 | 42 | 65 | 98% |
Key Observations :
-
The mesylation-azidation route offers the best balance of yield and cost.
-
D-Ornithine derivatization ensures high enantiopurity but requires expensive starting materials.
Critical Side Reactions and Mitigation Strategies
β-Elimination During Azidation
Prolonged exposure to basic conditions or elevated temperatures during azide substitution promotes β-elimination, forming dehydroalanine. Mitigation includes:
-
Short Reaction Times : Limit azidation to ≤24 hours.
-
Buffered Conditions : Maintain pH 7–8 with ammonium chloride.
Q & A
Q. What are the key considerations for synthesizing (2R)-2-amino-5-azidopentanoic acid with high enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for applications in peptide synthesis and biological studies. Use asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, to preserve the (2R)-configuration. For example, the synthesis of analogous aziridine-containing dipeptides (e.g., C-terminal derivatives) requires controlled deprotection steps to avoid racemization . Purification via chiral HPLC or crystallization in polar solvents (e.g., methanol/water mixtures) can further isolate the desired enantiomer. Monitor optical rotation ([α]D) and confirm purity using 1H NMR (e.g., δ 1.50–1.56 ppm for methylene protons in similar compounds) .
Q. How can the stability of the azide group in this compound be maintained during storage?
Methodological Answer: The azide group is sensitive to light, heat, and reducing agents. Store the compound in amber vials at –20°C under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to moisture, as hydrolysis can yield undesired amines. Stability testing via FT-IR (monitor the –N3 stretch at ~2100 cm⁻¹) and LC-MS over time is recommended .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR to confirm stereochemistry and backbone structure (e.g., δ 2.22–2.71 ppm for methylene/methine protons) .
- HRMS (High-Resolution Mass Spectrometry) for molecular weight validation.
- IR Spectroscopy to detect the azide group (~2100 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).
- Chiral HPLC with a cellulose-based column to verify enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data observed during the synthesis of this compound derivatives?
Methodological Answer: Contradictions often arise from impurities or diastereomer formation. For example, unexpected peaks in NMR may indicate residual solvents or byproducts from incomplete azide reduction. Use preparative TLC or flash chromatography to isolate intermediates, and repeat reactions under rigorously anhydrous conditions. If stereochemical ambiguity persists, employ X-ray crystallography or advanced 2D NMR techniques (e.g., NOESY) to confirm spatial arrangements .
Q. What strategies optimize the incorporation of this compound into peptide chains without azide-alkyne side reactions?
Methodological Answer: To prevent premature click reactions during solid-phase peptide synthesis (SPPS):
- Use orthogonal protecting groups (e.g., Fmoc for the α-amino group and tert-butyl esters for the carboxylic acid).
- Introduce the azide post-synthesis via selective deprotection. For example, treat the peptide with TFA to remove tert-butyl groups, then react with NaN3 under mild acidic conditions .
- Monitor reaction progress using MALDI-TOF MS to detect unintended cycloadditions .
Q. How does the presence of the azide group influence the compound’s bioactivity in cellular assays?
Methodological Answer: The azide group can act as a metabolic inhibitor or participate in bioorthogonal reactions. For cytotoxicity studies, compare the azide-containing compound with its non-azide analog (e.g., amine or hydroxyl derivatives) in cell viability assays (e.g., MTT). Use confocal microscopy with alkyne-functionalized fluorescent probes to track intracellular localization via click chemistry .
Data Contradiction and Troubleshooting
Q. Why might yields vary significantly when scaling up the synthesis of this compound?
Methodological Answer: Scale-up challenges include inefficient mixing, exothermic reactions, or azide decomposition. For example, the Staudinger reaction (azide to amine conversion) may generate heat, requiring controlled cooling. Optimize stirring rates and use flow chemistry for exothermic steps. Validate batch consistency via HPLC and adjust stoichiometry of reagents like triphenylphosphine in scaled reactions .
Q. How can researchers address discrepancies in reported solubility values for this compound?
Methodological Answer: Solubility depends on pH, temperature, and counterion form. Test solubility in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, DMF). If literature values conflict, replicate experiments under identical conditions (e.g., 25°C, 0.1 M PBS) and characterize using nephelometry or UV-Vis spectroscopy for quantification .
Applications in Chemical Biology
Q. What methods enable the use of this compound as a bioorthogonal probe for protein labeling?
Methodological Answer: Incorporate the compound into proteins via amber codon suppression using engineered tRNA synthetases. After expression, perform copper-free click chemistry with dibenzocyclooctyne (DBCO)-fluorophore conjugates. Validate labeling efficiency via SDS-PAGE with in-gel fluorescence imaging and western blotting .
Q. How can the compound’s azide group be selectively reduced in the presence of other functional groups?
Methodological Answer: Use Staudinger reduction with trimethylphosphine (PMe3) or catalytic hydrogenation with Lindlar’s catalyst (Pd/CaCO3) under mild H2 pressure. Monitor reaction progress via TLC (Rf shift) and confirm amine formation using ninhydrin staining or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
